2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin
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Overview
Description
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin is a halogenated derivative of dibenzo-P-dioxin. This compound is part of a broader class of dioxins, which are known for their environmental persistence and potential toxicological effects. The structure of this compound includes two bromine atoms and two chlorine atoms attached to the dibenzo-P-dioxin framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin typically involves the halogenation of dibenzo-P-dioxin. One common method is the condensation of halogenated catechols with halogenated benzenes under specific conditions. For example, the condensation of 4,5-dimethylcatechol with 1,2,4,5-tetrachlorobenzene can yield halogenated dibenzo-P-dioxins .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where dibenzo-P-dioxin is treated with bromine and chlorine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dibenzo-P-dioxins .
Scientific Research Applications
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of halogenation on the chemical properties of dioxins.
Biology: Researchers study its interactions with biological systems to understand its toxicological effects.
Medicine: It is investigated for its potential effects on human health, particularly its role in endocrine disruption and carcinogenesis.
Industry: It is used in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism. This leads to the production of enzymes that metabolize the compound, potentially resulting in toxic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-P-dioxin (TBDD): Similar in structure but contains bromine atoms instead of chlorine.
2,3-Dichloro-7,8-dibromodibenzo-P-dioxin: Another halogenated derivative with similar properties.
Uniqueness
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin is unique due to its mixed halogenation pattern, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can affect its interaction with biological systems and its environmental behavior .
Properties
CAS No. |
50585-40-5 |
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Molecular Formula |
C12H4Br2Cl2O2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2,3-dibromo-7,8-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2Cl2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI Key |
SBSJXPIUKNBZND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Br)Br |
Origin of Product |
United States |
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